molecular formula C10H8N4O3 B7722035 4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid

4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid

Cat. No.: B7722035
M. Wt: 232.20 g/mol
InChI Key: QTYMACYWBRSZSL-UHFFFAOYSA-N
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Description

4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid is a heterocyclic compound that features a triazine ring fused with a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The triazine ring is known for its stability and versatility, making it a valuable scaffold in the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid typically involves the cyclocondensation of appropriate precursors. One common method starts with the reaction of 2-aminobenzoic acid with cyanuric chloride under basic conditions to form the triazine ring. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with sodium carbonate as a base to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The triazine ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazine derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazine ring’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid stands out due to its combination of a triazine ring with a benzoic acid moiety, providing unique chemical properties and reactivity. This combination enhances its potential for diverse applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-8-5-11-14-10(13-8)12-7-3-1-6(2-4-7)9(16)17/h1-5H,(H,16,17)(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYMACYWBRSZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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